Cas no 1021249-68-2 (4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide)

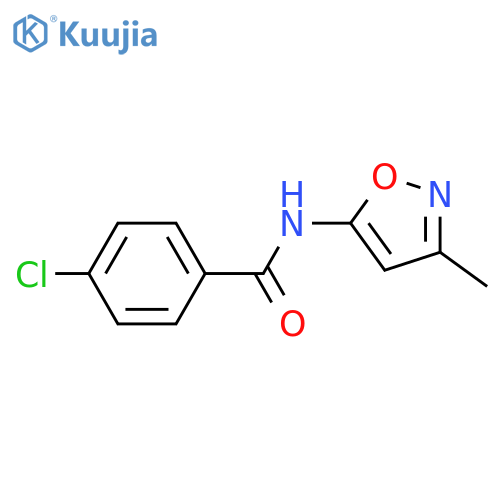

1021249-68-2 structure

商品名:4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide

CAS番号:1021249-68-2

MF:C11H9ClN2O2

メガワット:236.654361486435

CID:5381743

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide 化学的及び物理的性質

名前と識別子

-

- 4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide

-

- インチ: 1S/C11H9ClN2O2/c1-7-6-10(16-14-7)13-11(15)8-2-4-9(12)5-3-8/h2-6H,1H3,(H,13,15)

- InChIKey: NKNMONDDSNGEGO-UHFFFAOYSA-N

- ほほえんだ: C(NC1ON=C(C)C=1)(=O)C1=CC=C(Cl)C=C1

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5067-0004-4mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 90%+ | 4mg |

$99.0 | 2023-04-26 | |

| Life Chemicals | F5067-0004-1mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 1mg |

$81.0 | 2023-09-10 | ||

| Life Chemicals | F5067-0004-10mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 90%+ | 10mg |

$118.5 | 2023-04-26 | |

| Life Chemicals | F5067-0004-10μmol |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 90%+ | 10μl |

$103.5 | 2023-04-26 | |

| Life Chemicals | F5067-0004-3mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 3mg |

$94.5 | 2023-09-10 | ||

| Life Chemicals | F5067-0004-5mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 90%+ | 5mg |

$103.5 | 2023-04-26 | |

| Life Chemicals | F5067-0004-2mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 2mg |

$88.5 | 2023-09-10 | ||

| Life Chemicals | F5067-0004-2μmol |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 2μmol |

$85.5 | 2023-09-10 | ||

| Life Chemicals | F5067-0004-5μmol |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 90%+ | 5μl |

$94.5 | 2023-04-26 | |

| Life Chemicals | F5067-0004-15mg |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide |

1021249-68-2 | 90%+ | 15mg |

$133.5 | 2023-04-26 |

4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide 関連文献

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Weichen Liu,Zhengping Zhang,Libin Zhang,Xing Wu,Junyan Dai,Guoping Mao,Yayi Wei RSC Adv., 2019,9, 3828-3837

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

1021249-68-2 (4-chloro-N-(3-methyl-1,2-oxazol-5-yl)benzamide) 関連製品

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量